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Introduction
(R,R,S)-GAT107, hereafter referred to as GAT107, is a potent and selective allosteric agonist

and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7

nAChR).[1][2][3][4][5][6] This unique dual mechanism of action allows for a sustained activation

of the α7 nAChR, a key receptor involved in the regulation of inflammation.[1][4] Emerging

research has highlighted the significant therapeutic potential of GAT107 in models of

neuroinflammation, primarily through its activation of the cholinergic anti-inflammatory pathway.

[1][2][7] These notes provide an overview of GAT107's application in neuroinflammation

research, including its mechanism of action, key experimental findings, and detailed protocols

for its use in relevant in vitro and in vivo models.

Mechanism of Action in Neuroinflammation
GAT107 exerts its anti-inflammatory effects by targeting the α7 nAChR present on various

immune cells, including macrophages, microglia, dendritic cells, and lymphocytes.[1][2][8] The

α7 nAChR is a crucial component of the "cholinergic anti-inflammatory pathway," an

endogenous neuro-immune regulatory mechanism.

Activation of the α7 nAChR by GAT107 leads to a downstream signaling cascade that

ultimately inhibits the production and release of pro-inflammatory cytokines.[1] This includes
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the suppression of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α),

Interleukin-6 (IL-6), and others. Concurrently, GAT107 has been shown to promote the

production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] In the context of

neuroinflammatory diseases like multiple sclerosis, this modulation of the cytokine profile can

lead to a reduction in immune cell infiltration into the central nervous system (CNS), attenuation

of demyelination, and amelioration of clinical symptoms.[1][2][8]

Data Presentation
In Vivo Efficacy of GAT107 in EAE Mouse Model

Parameter
Control
(Placebo)

GAT107
Treatment

Percentage
Change

Reference

Clinical Disease

Severity
High Reduced by 70% ↓ 70% [1][2]

Encephalitogenic

T Cell

Proliferation

High Reduced
Significant

Reduction
[1][2]

Pro-inflammatory

Cytokine

Production

High Reduced
Significant

Reduction
[1][2]

Anti-

inflammatory

Cytokine (IL-10)

Production

Low Increased
Significant

Increase
[1][2]

CNS Immune

Cell Infiltration

(Macrophages,

Dendritic Cells, B

cells)

High Reduced
Significant

Reduction
[1][2][8]

Anti-MOG35-55

Antibodies
High Reduced

Significant

Reduction
[1][2]

In Vitro Anti-inflammatory Effects of GAT107
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Cell Line Stimulant
Parameter
Measured

Treatment Result Reference

RAW264.7

Murine

Macrophages

LPS
IL-6

Secretion
Acetylcholine ↓ 40% [1]

RAW264.7

Murine

Macrophages

LPS
IL-6

Secretion
GAT107 ↓ 46% [1]

RAW264.7

Murine

Macrophages

LPS +

GAT107

IL-6

Secretion

MLA (α7

nAChR

antagonist)

Effect of

GAT107

eliminated

[1][8]

Experimental Protocols
In Vivo Evaluation of GAT107 in an Experimental
Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol is based on methodologies described in studies investigating the effect of

GAT107 on EAE, a common model for multiple sclerosis.[1][2][9]

1. EAE Induction:

Use female C57BL/6 mice, 8-12 weeks old.

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion at two sites on

the flank.

Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

2. GAT107 Administration:

Prepare GAT107 solution in a suitable vehicle (e.g., 1:1:18 ethanol:Emulphor 620:water).[10]
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Beginning on the day of EAE induction (day 0), administer GAT107 or a placebo (vehicle) to

the mice daily for a specified period (e.g., 9 days).[1][2][9] Administration can be via

intraperitoneal injection.

A typical dose used in studies is 3.3 mg/kg.[3][7]

3. Clinical Assessment:

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp

tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 =

moribund).

4. Immunological and Histological Analysis:

At the end of the experiment, collect spleens and lymph nodes for analysis of T cell

proliferation and cytokine production (e.g., by ELISA or flow cytometry).

Perfuse the mice and collect the spinal cords for histological analysis to assess inflammation

and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

Isolate mononuclear cells from the CNS to quantify immune cell populations (e.g.,

macrophages, dendritic cells, B cells) by flow cytometry.

In Vitro Assessment of GAT107 on Macrophage
Inflammatory Response
This protocol is adapted from studies evaluating the direct effects of GAT107 on macrophage

activation.[1][8]

1. Cell Culture:

Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and

antibiotics.

Plate the cells in 24-well plates at a suitable density and allow them to adhere overnight.
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2. Cell Treatment:

Pre-incubate the cells with GAT107 at various concentrations for a specified time (e.g., 1

hour).

To confirm the role of α7 nAChR, a separate group of cells can be pre-incubated with a

specific α7 nAChR antagonist, such as methyllycaconitine (MLA), before adding GAT107.[1]

[8]

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory

response. Include a vehicle-treated control group.

3. Cytokine Measurement:

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the

supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the

manufacturer's instructions.

4. Data Analysis:

Normalize the cytokine concentrations to the total protein content of the cells in each well.

Compare the cytokine levels between the different treatment groups to determine the effect

of GAT107.
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Caption: Signaling pathway of GAT107 in modulating neuroinflammation.
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Click to download full resolution via product page

Caption: Experimental workflow for in vivo testing of GAT107 in EAE.
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Caption: Logical relationship of GAT107's anti-neuroinflammatory effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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